molecular formula C30H31N3O6 B14227474 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine CAS No. 813419-46-4

3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine

Cat. No.: B14227474
CAS No.: 813419-46-4
M. Wt: 529.6 g/mol
InChI Key: JWKIRBKLEBKVPQ-ZRRKCSAHSA-N
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Description

3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification at the 3’-O position with bis(4-methoxyphenyl)(phenyl)methyl groups enhances its stability and potentially alters its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine, followed by selective deprotection and subsequent functionalization at the 3’-O position.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield partially or fully hydrogenated aromatic rings, and substitution can yield various functionalized derivatives .

Scientific Research Applications

3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on DNA and RNA synthesis and function.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to cytidine.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, which is a potential mechanism for its antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is unique due to its specific modification at the 3’-O position, which can enhance its stability and potentially alter its biological activity compared to other nucleoside analogs .

Properties

CAS No.

813419-46-4

Molecular Formula

C30H31N3O6

Molecular Weight

529.6 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)39-25-18-28(38-26(25)19-34)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1

InChI Key

JWKIRBKLEBKVPQ-ZRRKCSAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)N

Origin of Product

United States

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